3-[(2,3-dihydro-1H-inden-2-ylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone
Overview
Description
3-[(2,3-dihydro-1H-inden-2-ylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone is a useful research compound. Its molecular formula is C22H25FN2O2 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.19000621 g/mol and the complexity rating of the compound is 508. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Preclinical Pharmacology and Pharmacokinetics
The preclinical pharmacodynamic and pharmacokinetic properties of related N-methyl-D-aspartate (NMDA) receptor antagonists have been characterized, emphasizing their potential in the treatment of major depressive disorder. For example, studies on CERC-301, an orally bioavailable selective NMDA receptor subunit 2B (GluN2B) antagonist, have demonstrated high-binding affinity specific to GluN2B with promising efficacy in animal models, suggesting potential clinical applications in depression treatment (Garner et al., 2015).
Antineoplastic Applications
Research into the metabolism of Flumatinib, an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients, has provided insights into the main metabolic pathways of this and related compounds in humans after oral administration. Such studies are crucial for understanding the pharmacological and toxicological properties of new therapeutic agents (Gong et al., 2010).
Antimicrobial Activity
Compounds derived from 3-[(2,3-dihydro-1H-inden-2-ylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone have shown promising antimicrobial activities. For instance, specific derivatives have exhibited significant in vitro and in vivo activity against Mycobacterium tuberculosis, providing a basis for further exploration as antimycobacterial agents (Kumar et al., 2008).
Corrosion Inhibition
Studies on the adsorption and corrosion inhibition properties of piperidine derivatives on iron have highlighted their potential in protecting metallic materials against corrosion, which is vital for industrial applications. Such research combines quantum chemical calculations and molecular dynamics simulations to understand the efficiency of these compounds as corrosion inhibitors (Kaya et al., 2016).
Novel Therapeutic Agents
The development of novel, intravenous glutamate N-methyl-d-aspartate 2B receptor negative allosteric modulators, for treatment-resistant depression, showcases the therapeutic potential of derivatives of this compound. Such compounds have demonstrated high binding affinity for the GluN2B subunit and efficacy in preclinical models of depression (Bristow et al., 2017).
Properties
IUPAC Name |
3-[(2,3-dihydro-1H-inden-2-ylamino)methyl]-1-[(4-fluorophenyl)methyl]-3-hydroxypiperidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O2/c23-19-8-6-16(7-9-19)14-25-11-3-10-22(27,21(25)26)15-24-20-12-17-4-1-2-5-18(17)13-20/h1-2,4-9,20,24,27H,3,10-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRRFFIZZNNHPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)CC2=CC=C(C=C2)F)(CNC3CC4=CC=CC=C4C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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